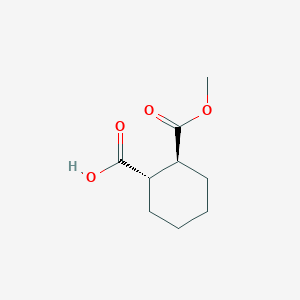
2-Carboethoxy-2'-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol . This compound is characterized by its white solid form and is primarily used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboethoxy-2’-methoxybenzophenone typically involves a multi-step reaction process. One common method includes the use of copper (I) thiophene-2-carboxylate and rhodium (II) octanoate dimer in toluene under an inert atmosphere. The reaction is carried out at 20°C for 6 hours, followed by an additional 8 hours at 80°C . Another step involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene under similar conditions .
Industrial Production Methods: Industrial production methods for 2-Carboethoxy-2’-methoxybenzophenone are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Carboethoxy-2’-methoxybenzophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2-Carboethoxy-2’-methoxybenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of 2-Carboethoxy-2’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a UV absorber, protecting materials and biological systems from harmful ultraviolet radiation. It achieves this by absorbing UV light and dissipating the energy as heat, thus preventing damage to the underlying structures .
Comparison with Similar Compounds
- 2-Hydroxy-4-methoxybenzophenone (BP-3)
- 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone (BP-6)
- 2,2’-Dihydroxy-4-methoxybenzophenone (BP-8)
Comparison: Compared to these similar compounds, 2-Carboethoxy-2’-methoxybenzophenone exhibits unique properties such as higher stability and enhanced UV absorption capacity. These characteristics make it particularly useful in applications requiring long-term UV protection .
Properties
IUPAC Name |
ethyl 2-(2-methoxybenzoyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-3-21-17(19)13-9-5-4-8-12(13)16(18)14-10-6-7-11-15(14)20-2/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCBXJOOHLQVJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641448 |
Source


|
| Record name | Ethyl 2-(2-methoxybenzoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51432-00-9 |
Source


|
| Record name | Ethyl 2-(2-methoxybenzoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














